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molecular formula C4H12BF4N B147494 Tetramethylammonium tetrafluoroborate CAS No. 661-36-9

Tetramethylammonium tetrafluoroborate

Cat. No. B147494
M. Wt: 160.95 g/mol
InChI Key: XWFABLFRYCHILB-UHFFFAOYSA-N
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Patent
US04149941

Procedure details

In the same manner as indicated in Example 5 there are electrolyzed 17.7 g of N-formylpyrrolidine and 57.2 g of methanol in the presence of 0.29 g of tetramethylammonium tetrafluoroborate as conducting salt. In this case, however, the current is switched off after the throughput of already 2.0 Faraday per mol of N-formylpyrrolidine. The calculated mean cell voltage is 28.8 volts. Work-up of the electrolysis solution gives 20.0 g of 1-formyl-2-methoxypyrrolidine (boiling point 39°-40° C./0.1 mbar; nD25 =1.4700), which corresponds to a product yield of 86.6% and a current efficiency of 86.6%.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.2 g
Type
reactant
Reaction Step Three
Quantity
0.29 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][CH2:4]1)=[O:2].[CH3:8][OH:9]>F[B-](F)(F)F.C[N+](C)(C)C>[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][CH:4]1[O:9][CH3:8])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
C(=O)N1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCCC1
Step Three
Name
Quantity
57.2 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0.29 g
Type
catalyst
Smiles
F[B-](F)(F)F.C[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)N1C(CCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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